molecular formula C12H17Cl3N2O3 B13757779 N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride CAS No. 77905-51-2

N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride

Cat. No.: B13757779
CAS No.: 77905-51-2
M. Wt: 343.6 g/mol
InChI Key: KQBVNBUWPUIXDB-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride is a chemical compound with a complex structure that includes chloroethyl groups, a methoxy-nitrophenyl group, and an azanium chloride moiety. This compound is used primarily in research and experimental settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride typically involves the reaction of 2-chloroethylamine with 4-methoxy-3-nitrobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the azanium chloride salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution Reactions: Products include azidoethyl or thiocyanatoethyl derivatives.

    Reduction Reactions: Products include amino derivatives of the original compound.

    Oxidation Reactions: Products include hydroxyl derivatives.

Scientific Research Applications

Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a model compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic amino acids in proteins, leading to potential changes in protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: Similar in structure but lacks the methoxy-nitrophenyl group.

    4-Methoxy-3-nitrobenzyl chloride: Contains the methoxy-nitrophenyl group but lacks the chloroethyl groups.

    2-Chloroethylamine: Contains the chloroethyl groups but lacks the methoxy-nitrophenyl group.

Uniqueness

Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride is unique due to its combination of chloroethyl and methoxy-nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

77905-51-2

Molecular Formula

C12H17Cl3N2O3

Molecular Weight

343.6 g/mol

IUPAC Name

bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium;chloride

InChI

InChI=1S/C12H16Cl2N2O3.ClH/c1-19-12-3-2-10(8-11(12)16(17)18)9-15(6-4-13)7-5-14;/h2-3,8H,4-7,9H2,1H3;1H

InChI Key

KQBVNBUWPUIXDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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